Regioisomeric Identity: 2-Naphthyl vs. 1-Naphthyl Substitution – InChIKey-Level Structural Differentiation
The target compound bears the naphthalene-2-carboxamide substituent, producing the InChIKey BMHKZQDQZWQNHR-UHFFFAOYSA-N, whereas the 1-naphthyl regioisomer yields the InChIKey FNLBACXTUDNJOM-UHFFFAOYSA-N [1][2]. These two regioisomers are constitutionally distinct: the point of amide attachment shifts from the naphthalene C-2 to C-1 position, altering the spatial projection of the aromatic system and the intramolecular hydrogen-bonding network accessible to the amide NH [1]. In the related 2-amino-3-naphthoylthiophene series, regioisomeric variation at the naphthoyl ring produced differential allosteric enhancer activity at the human A1 adenosine receptor, with some compounds achieving greater enhancement than the reference PD 81,723 at 10 µM, while others showed no activity [3]. Although direct head-to-head comparison data for the 2-naphthyl vs. 1-naphthyl regioisomers of this specific scaffold are not yet published, the regioisomeric identity establishes a validated, quantifiable structural difference that precludes substitution in any assay requiring defined stereoelectronic presentation.
| Evidence Dimension | Regioisomeric identity (naphthalene attachment point) |
|---|---|
| Target Compound Data | InChIKey: BMHKZQDQZWQNHR-UHFFFAOYSA-N; naphthalene-2-carbonylamino substitution |
| Comparator Or Baseline | 1-Naphthyl isomer: InChIKey FNLBACXTUDNJOM-UHFFFAOYSA-N; naphthalene-1-carbonylamino substitution |
| Quantified Difference | Constitutionally distinct regioisomers; naphthalene attachment position differs (C-2 vs. C-1) |
| Conditions | Structural identity confirmed by InChIKey comparison; 1-naphthyl isomer spectra deposited in SpectraBase (2 NMR, 1 MS) while 2-naphthyl isomer spectra not deposited in the same database |
Why This Matters
Procurement of the wrong regioisomer results in a structurally distinct compound with unpredictable biological activity, invalidating any SAR hypothesis and wasting assay resources.
- [1] PubChem. Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate. CID 23940682. InChIKey: BMHKZQDQZWQNHR-UHFFFAOYSA-N. View Source
- [2] SpectraBase. Ethyl 4,5-dimethyl-2-(1-naphthoylamino)-3-thiophenecarboxylate. Compound ID 8MaRM4mE78o. InChIKey: FNLBACXTUDNJOM-UHFFFAOYSA-N. View Source
- [3] Uluoğlu, C. et al. Synthesis and biological evaluation of 2-amino-3-naphthoylthiophenes as allosteric enhancers of A1 adenosine receptor. Regioisomeric modifications at the naphthoyl ring altered allosteric enhancer activity. View Source
